6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one
Description
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is a brominated heterocyclic compound featuring a fused pyridine-oxazinone core. This structure combines aromatic pyridine with a bicyclic oxazinone system, making it a versatile scaffold in medicinal chemistry for targeting enzymes and receptors.
Properties
IUPAC Name |
6-bromo-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSYBHWHOLZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)O1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrido Precursors
- Starting from a pyridine derivative with a suitable functional group at the 2- or 3-position, selective bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- The bromination is regioselective, targeting the 6-position on the pyridine ring due to electronic and steric factors.
- Reaction solvents commonly include polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature is maintained at ambient or slightly elevated levels to avoid over-bromination or side reactions.
Cyclization to Form the Oxazinone Ring
- The brominated intermediate undergoes cyclization via intramolecular nucleophilic attack, often facilitated by heating or the presence of a base.
- Cyclization can be achieved by reacting the brominated pyridine derivative with hydroxylamine or related nucleophiles to form the oxazinone ring.
- Solvents such as DMF or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and promote cyclization.
- The reaction is typically monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm ring closure.
Recent advances have demonstrated the feasibility of one-pot, multi-step syntheses for related bicyclic oxazinone compounds, which may be adapted for 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one:
- Sequential esterification, substitution, and cycloaddition reactions can be combined in a single reaction vessel.
- For example, starting from propargyl alcohol derivatives, chloroacetyl chloride is used for esterification, followed by nucleophilic substitution with sodium azide, and finally intramolecular cycloaddition to form fused oxazinone rings.
- This approach offers advantages such as simplified operation, high efficiency, and good to excellent yields (80–95%).
- Polar aprotic solvents like DMF are optimal for these transformations.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS or Br2 | DMF, DCM | Room temp to 40°C | 70–90 | Regioselective bromination at C-6 |
| Cyclization | Hydroxylamine or nucleophile | DMF, DMSO | 60–100°C | 75–90 | Intramolecular ring closure |
| One-pot multi-step | Chloroacetyl chloride, NaN3, triethylamine | DMF | RT to 100°C | 80–95 | Sequential esterification, substitution, cycloaddition |
- The synthesized 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one exhibits characteristic NMR signals confirming the bicyclic structure and bromine substitution.
- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses confirm purity and molecular weight (229.03 g/mol).
- The compound’s synthesis reproducibility has been validated across multiple batches with consistent yields and purity.
- The one-pot synthesis method, while demonstrated for related oxazinone derivatives, suggests potential for adaptation to this compound, offering streamlined production.
The preparation of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one involves selective bromination of pyridine precursors followed by cyclization to form the fused oxazinone ring. Traditional stepwise methods and emerging one-pot multi-step protocols provide efficient routes to this compound with good yields and purity. The choice of reagents, solvents, and reaction conditions critically influences the success of the synthesis. These methods support the compound’s application in medicinal chemistry research, particularly in anticancer drug development.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 6 participates in nucleophilic substitution reactions under mild conditions due to the electron-deficient nature of the pyridine ring. Common nucleophiles include amines, alkoxides, and thiols.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 6-Piperidinyl derivative | 78% | |
| Sodium methoxide | MeOH, reflux, 6h | 6-Methoxy derivative | 85% | |
| Thiophenol | K₂CO₃, DMSO, 60°C | 6-Phenylthio derivative | 72% |
Key Insight : Reactions proceed via a two-step mechanism involving a Meisenheimer complex intermediate. Steric hindrance from the oxazinone ring slows substitution compared to simpler aryl bromides.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl, alkenyl, or alkynyl groups at position 6.
| Reaction Type | Catalyst System | Substrate | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | DME/H₂O, 90°C | 88% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | THF, 70°C | 81% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | Toluene, 100°C | 76% |
Notable Finding : The oxazinone’s nitrogen atoms act as directing groups, enhancing regioselectivity in coupling reactions.
Ring-Opening and Functionalization
Under acidic or basic conditions, the oxazinone ring undergoes controlled cleavage, enabling access to fused or open-chain derivatives.
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| HCl (conc.) | H₂O, 100°C | Pyridine-2,3-diamine derivative | Antibacterial agents | |
| NaH, DMF | Methyl iodide | N-Methylated oxazinone | Kinase inhibitors |
Mechanistic Note : Ring-opening typically involves protonation at the oxazinone oxygen, followed by nucleophilic attack at the adjacent carbon .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with azides or nitrile oxides to form triazole- or isoxazole-fused systems.
| Dipole | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃, CuSO₄ | DMF, 120°C | Triazolo-oxazinone | 92% | |
| Nitrile oxide | Toluene, reflux | Isoxazolo-oxazinone | 84% |
Example Synthesis :
text1. React 6-bromo derivative with sodium azide in DMF at 120°C. 2. Add CuSO₄ to catalyze the 1,3-dipolar cycloaddition. 3. Isolate the triazolo-fused product via column chromatography[2].
Reductive Dehalogenation
The bromine atom can be removed under reducing conditions to yield the parent oxazinone scaffold.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi | Dehalogenated oxazinone | 95% | |
| Zn, AcOH | Reflux, 4h | Pyrido-oxazinone | 89% |
Application : This reaction is pivotal for late-stage functionalization in drug discovery.
Electrophilic Aromatic Substitution
Despite its electron-deficient nature, the pyridine ring undergoes nitration or sulfonation at specific positions.
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Position 8 | 68% | |
| Sulfonation | SO₃, H₂SO₄ | Position 5 | 63% |
Regioselectivity : Substitution occurs meta to the oxazinone ring due to electronic effects.
Photochemical Reactions
UV irradiation induces dimerization or rearrangement, useful for synthesizing polycyclic frameworks.
| Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|
| UV (254 nm), THF | Dimeric oxazinone | 55% | Materials science |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is classified under the oxazine derivatives. Its structure includes a bromine atom at the 6-position of the pyridine ring, which influences its biological activity and chemical reactivity. The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Antifungal Activity
Research has indicated that derivatives of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one exhibit promising antifungal properties. A study demonstrated that certain synthesized derivatives showed significant activity against Fusarium oxysporum, with effective concentration values (EC50) ranging from 6 to 9 μg/mL, outperforming some commercial fungicides like hymexazol . This suggests potential applications in agricultural fungicides.
Anticancer Properties
Another area of interest is the anticancer activity associated with this compound. Studies have reported that fused benzoxazino derivatives, which include this compound in their synthesis pathway, display notable cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Herbicidal Activity
The compound has been explored for its herbicidal properties. Research indicates that hybrids formed from this compound exhibit inhibitory effects on protoporphyrinogen oxidase, an enzyme critical for chlorophyll synthesis in plants. This inhibition can lead to effective weed control strategies in agricultural settings .
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step organic reactions where starting materials undergo various transformations to yield the final product. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact. For instance, a one-pot synthesis method has been developed that simplifies the process and increases efficiency .
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The pyrido[2,3-D][1,3]oxazin-2(4H)-one core can interact with various biological pathways, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrido-Oxazinone Derivatives
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8)
- Structural Difference : The pyridine ring is fused at [3,2-b] positions instead of [2,3-D], and bromine is at the 7-position.
- Molecular Weight : 229.03 g/mol (vs. theoretical ~243–259 g/mol for the target compound) .
- Synthetic Utility : Used as an intermediate in kinase inhibitor development due to its planar aromatic system.
- (R)-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 2055660-96-1) Structural Difference: Contains a methyl group at the 2-position and a chiral center. Impact: Methyl substitution increases lipophilicity (clogP ~1.2) compared to non-methylated analogs, influencing pharmacokinetics .
Benzo-Oxazinone Derivatives
- 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 1443677-11-9) Structural Difference: Replaces pyridine with a benzene ring. Physical Properties: Melting point 191–193°C; FTIR shows strong carbonyl absorption at 1705 cm⁻¹, similar to pyrido-oxazinones . Biological Relevance: Exhibits antitubercular activity in screening assays .
Functional Group and Substituent Comparisons
Bromine Position and Reactivity
- 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one (CAS 155690-79-2) Key Difference: Pyrimidinone ring replaces oxazinone. Reactivity: Bromine at the 6-position enables Suzuki-Miyaura cross-coupling for aryl functionalization, a shared feature with the target compound .
7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Physicochemical and Spectral Data Comparison
Biological Activity
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is a heterocyclic compound with significant potential in pharmacology due to its unique structural features. Its molecular formula is C₇H₅BrN₂O₂, and it has a molecular weight of 229.03 g/mol. The compound's structure includes a bromine atom at the 6-position of the pyridine ring, which contributes to its biological activity through various mechanisms, particularly in targeting fibroblast growth factor receptors (FGFRs) involved in cancer progression.
The primary mechanism of action for this compound involves its interaction with FGFRs. These receptors play crucial roles in regulating cell proliferation, differentiation, and survival. Abnormal activation of FGFR signaling is linked to several cancers, making it a target for anticancer therapies.
- Binding Affinity : The compound binds to the tyrosine kinase domain of FGFRs, inhibiting autophosphorylation and subsequent downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting the growth of cancer cell lines. For example, it has shown efficacy against melanoma and other tumor types by disrupting FGFR-mediated signaling pathways .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against Gram-positive bacteria, suggesting a potential for antimicrobial applications .
Structure-Activity Relationship (SAR)
The presence of the bromine atom at the 6-position is critical for the compound's biological activity. Comparative studies with analogs such as 6-Chloro-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one suggest that bromination enhances reactivity and biological efficacy compared to other halogen substitutions like chlorine or fluorine .
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Significant anticancer activity against FGFR-related tumors |
| 6-Chloro-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one | Structure | Reduced activity compared to brominated analog |
| 6-Fluoro-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one | Structure | Different electronic properties affecting activity |
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- In Vitro Studies : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis at micromolar concentrations.
- Animal Models : In vivo studies using mouse models showed that administration of the compound led to tumor regression in xenograft models of human cancers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one, and how can reaction completion be monitored?
- Methodology : A common approach involves coupling brominated precursors with heterocyclic intermediates under controlled conditions. For example, bromoanthranilic acid derivatives can react with acyl chlorides in pyridine at 0°C, followed by neutralization with NaHCO₃ and recrystallization (ethanol) . Thin-layer chromatography (TLC) using hexane:ethyl acetate (2:1) is recommended to monitor reaction progress . Adjustments may include solvent optimization (e.g., CH₂Cl₂/methanol for chromatography) and temperature control to enhance yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing oxazinone ring protons (δ 4.0–5.5 ppm) and aromatic protons influenced by bromine .
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
- HRMS : Validates molecular weight (e.g., [M+Na]+ peaks) with high precision (±0.001 Da) .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Recrystallization (ethanol or acetone) is standard for removing unreacted precursors . Flash chromatography with CH₂Cl₂/methanol (98:2) resolves polar byproducts, while HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for biological studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?
- Methodology : Yield variability (e.g., 24–83% in related oxazinones ) often stems from:
- Reagent stoichiometry : Excess acyl chloride (1.2–1.5 eq) improves coupling efficiency .
- Temperature : Low temperatures (0–5°C) minimize side reactions during acylation .
- Catalysis : Palladium catalysts (Suzuki coupling) enhance bromine substitution in fused-ring systems .
Q. How can researchers design biological assays to evaluate the pharmacological potential of this compound?
- Methodology :
- In vitro assays : Test anthelmintic/antibacterial activity using C. elegans or Gram-positive bacterial models, referencing IC₅₀ values from structurally similar 6-bromo-oxazinones .
- Molecular docking : Use AutoDock Vina to predict binding affinity to targets like CYP11B2 or estrogen receptors, leveraging crystallographic data from analogs (e.g., PDB IDs) .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?
- Methodology : Discrepancies in melting points (e.g., 192–215°C ) may arise from polymorphic forms or impurities. Techniques include:
- DSC/TGA : Differentiate polymorphs via thermal profiles.
- PXRD : Confirm crystalline phase purity .
- Solubility screening : Use DMSO for in vitro assays or PEG-400 for in vivo formulations .
Q. How does bromine substitution influence the compound’s reactivity and stability under storage?
- Methodology : Bromine’s electron-withdrawing effect increases electrophilicity, making the compound prone to hydrolysis. Stability studies (40°C/75% RH, 1–3 months) recommend:
- Storage : Dry, airtight containers under inert gas (N₂/Ar) .
- Handling : Use PPE (gloves, goggles) and avoid heat/sparks due to decomposition risks .
Q. What are the structure-activity relationship (SAR) trends for brominated oxazinone derivatives?
- Methodology : Compare analogs like 6-bromo-2-phenyl-benzooxazinones (anthelmintic activity ) and 4-allyl derivatives (estrogen receptor binding ). Key findings:
- Bromine position : Para-substitution on aromatic rings enhances target affinity .
- Ring fusion : Pyrido-oxazinones show improved metabolic stability over benzoxazinones .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
